L-Valinamide, 1-(2-((N-(N-(N-acetyl-L-seryl)-L-alanyl)-L-alanyl)amino)-3-phenylpropyl)-L-prolyl-L-valyl-, (S)-

Description

Systematic Nomenclature and IUPAC Conventions

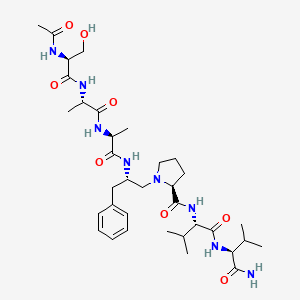

The compound’s IUPAC name, (2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxy-propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-phenyl-propyl]-N-[(1S)-1-[[(1S)-1-carbamoyl-2-methyl-propyl]carbamoyl]-2-methyl-propyl]pyrrolidine-2-carboxamide , reflects its intricate architecture. Key components include:

| Structural Feature | Description |

|---|---|

| Backbone | L-prolyl-L-valyl scaffold with a valinamide terminus |

| Substituents | Acetylated seryl-alanyl-alanyl chain at position 2 |

| Stereochemistry | Uniform S-configuration at chiral centers (2S, 2S, 2S, 2S, 1S, 1S) |

| Functional Groups | Amide bonds, acetylated N-terminus, carbamoyl groups |

The nomenclature follows IUPAC guidelines by prioritizing the longest carbon chain (pyrrolidine ring) and specifying substituents in descending priority order. The acetyl-L-seryl moiety (N-acetyl-L-serine) and 3-phenylpropyl side chain are critical for distinguishing this compound from simpler valinamide derivatives.

Historical Evolution of Peptide-Based Compound Research

The development of this compound aligns with advancements in solid-phase peptide synthesis (SPPS) and non-natural amino acid incorporation (e.g., acetylated serine). Early peptide research focused on natural sequences, but by the 1990s, modifications like N-terminal acetylation and C-terminal amidation became prevalent to enhance stability and bioavailability. The inclusion of a 3-phenylpropyl group reflects efforts to optimize hydrophobic interactions in target binding, a strategy widely adopted in protease inhibitor design.

Position Within Amino Acid Derivative Taxonomies

Classified as a modified oligopeptide , this compound belongs to a subgroup characterized by:

- Non-canonical residues : Acetyl-L-serine replaces natural serine.

- Post-translational modifications : Amidation at the C-terminal valine.

- Hybrid structures : Integration of aromatic (phenylpropyl) and aliphatic (valine, proline) motifs.

Its molecular formula (C₃₅H₅₆N₈O₈ ) and mass (716.87 g/mol ) place it between small peptides (e.g., tripeptides) and larger polypeptides, occupying a niche in medium-length synthetic peptides .

Comparative Analysis with Oligopeptide Family Members

| Feature | This Compound | Typical Oligopeptides |

|---|---|---|

| Length | 7 residues (including modifications) | 2–20 residues |

| Modifications | N-acetylation, C-amidation | Rare post-synthetic changes |

| Aromatic Content | Phenylpropyl side chain | Limited to natural residues (e.g., Phe, Tyr) |

| Stereochemical Complexity | All-L configuration with S-chirality | Mixed configurations in synthetic analogs |

The acetyl-seryl-alanyl-alanyl sequence enhances resistance to enzymatic degradation compared to unmodified peptides, while the prolyl-valyl segment adopts β-turn conformations that influence molecular recognition.

Properties

CAS No. |

126333-32-2 |

|---|---|

Molecular Formula |

C35H56N8O8 |

Molecular Weight |

716.9 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-phenylpropyl]-N-[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C35H56N8O8/c1-19(2)28(30(36)46)41-35(51)29(20(3)4)42-34(50)27-14-11-15-43(27)17-25(16-24-12-9-8-10-13-24)40-32(48)22(6)37-31(47)21(5)38-33(49)26(18-44)39-23(7)45/h8-10,12-13,19-22,25-29,44H,11,14-18H2,1-7H3,(H2,36,46)(H,37,47)(H,38,49)(H,39,45)(H,40,48)(H,41,51)(H,42,50)/t21-,22-,25-,26-,27-,28-,29-/m0/s1 |

InChI Key |

VMSGEPUTNRNZAW-QOJCPNLVSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)CN2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)C |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C(C(C)C)NC(=O)C1CCCN1CC(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

- The most common and effective method for synthesizing complex peptides like this compound is Solid-Phase Peptide Synthesis.

- SPPS allows sequential addition of protected amino acid residues on a solid resin support, facilitating purification and yield optimization.

- The process involves:

- Attachment of the C-terminal amino acid (e.g., L-valinamide) to a resin.

- Stepwise coupling of protected amino acids (N-acetyl-L-seryl, L-alanyl, L-prolyl, etc.) using activating agents such as HBTU, HATU, or DIC in the presence of bases like DIPEA.

- Use of Fmoc or Boc protecting groups to prevent side reactions.

- Final cleavage from the resin and deprotection to yield the free peptide.

Solution-Phase Peptide Synthesis

- For certain segments or smaller peptides, solution-phase synthesis may be employed.

- This involves coupling protected amino acids or peptide fragments in solution using carbodiimide-based coupling agents (e.g., EDC, DCC) and additives like HOBt to suppress racemization.

- This method is useful for assembling peptide fragments that are later combined via fragment condensation.

- Purification is typically done by preparative HPLC to ensure stereochemical purity and removal of side products.

Fragment Condensation Strategy

- Due to the compound’s complexity, a fragment condensation approach is often used.

- Smaller peptide fragments (e.g., N-acetyl-L-seryl-L-alanyl dipeptide) are synthesized separately and then coupled to other fragments (e.g., L-prolyl-L-valyl) under controlled conditions.

- This strategy improves overall yield and stereochemical control.

- Coupling agents and conditions are carefully optimized to avoid epimerization and side reactions.

Protecting Group Strategy

- The use of orthogonal protecting groups is critical.

- For example, the N-terminal amino groups are protected with Fmoc or Boc groups.

- Side-chain functional groups (e.g., hydroxyl of serine) are protected with t-butyl or other acid-labile groups.

- The acetylation of the serine residue (N-acetyl-L-seryl) is introduced either by acetylation of the free amine after peptide assembly or by using an acetylated amino acid derivative during synthesis.

Purification and Characterization

- After synthesis, the crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

- Characterization is performed using mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and optical rotation measurements to confirm molecular weight, structure, and stereochemistry.

Summary Table of Preparation Steps

| Step No. | Process | Description | Key Reagents/Conditions | Notes |

|---|---|---|---|---|

| 1 | Resin Loading | Attachment of C-terminal amino acid (L-valinamide) to solid resin | Resin, coupling agent (e.g., HBTU) | Ensures solid support for synthesis |

| 2 | Sequential Coupling | Stepwise addition of protected amino acids (N-acetyl-L-seryl, L-alanyl, L-prolyl, etc.) | Fmoc/Boc protected amino acids, HBTU | Maintains stereochemistry |

| 3 | Deprotection | Removal of protecting groups after each coupling step | Piperidine (for Fmoc), TFA (for Boc) | Orthogonal protection strategy |

| 4 | Fragment Condensation | Coupling of peptide fragments synthesized separately | Carbodiimide agents (EDC, DCC), HOBt | Improves yield and purity |

| 5 | Final Cleavage and Deprotection | Cleavage of peptide from resin and removal of side-chain protecting groups | TFA with scavengers | Yields free peptide |

| 6 | Purification | Purification of crude peptide | RP-HPLC | Ensures high purity |

| 7 | Characterization | Confirmation of structure and stereochemistry | MS, NMR, optical rotation | Validates synthesis success |

Research Findings and Optimization Notes

- Maintaining stereochemical integrity is critical; racemization during coupling is minimized by using additives like HOBt and optimized reaction times.

- The acetylation of the serine residue enhances biological activity and is introduced either pre-synthetically or post-synthetically.

- Fragment condensation reduces the number of coupling steps on solid phase, improving overall yield and reducing synthesis time.

- Purification by RP-HPLC is essential due to the compound’s complexity and presence of closely related impurities.

- Analytical methods such as LC-MS and chiral HPLC are employed to confirm purity and stereochemical configuration.

Chemical Reactions Analysis

Types of Reactions

L-Valinamide, 1-(2-((N-(N-(N-acetyl-L-seryl)-L-alanyl)-L-alanyl)amino)-3-phenylpropyl)-L-prolyl-L-valyl-, (S)- can undergo various chemical reactions, including:

Oxidation: This reaction can occur at specific amino acid residues, such as methionine or cysteine, leading to the formation of sulfoxides or disulfides.

Reduction: Reduction reactions can reverse oxidation, restoring the original state of the amino acids.

Substitution: Amino acid residues can be substituted with other functional groups, altering the properties of the peptide.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, performic acid.

Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution Reagents: Various alkylating agents, such as iodoacetamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues would yield methionine sulfoxide, while reduction would restore methionine.

Scientific Research Applications

Peptide Synthesis

L-Valinamide is widely utilized in peptide synthesis due to its structural properties that facilitate the formation of peptide bonds. It serves as a building block in the creation of complex peptides, which are essential for various biological functions and therapeutic applications .

Elastase Inhibition

Research indicates that L-Valinamide derivatives exhibit elastase inhibitory activity, which can be beneficial in treating conditions associated with excessive elastase activity, such as chronic obstructive pulmonary disease (COPD) and other inflammatory diseases . The compound's ability to inhibit elastase suggests potential for developing new therapeutic agents targeting proteolytic enzymes.

Stabilization of Protein Formulations

A notable application of L-Valinamide is in the stabilization of protein-containing preparations. Studies have shown that incorporating L-Valinamide into antibody formulations can enhance stability, making it a valuable additive in biopharmaceuticals . This property is particularly important for maintaining the efficacy of therapeutic proteins during storage and administration.

Ligand Development for Metal Complexes

L-Valinamide has been explored as a ligand in coordination chemistry, particularly in the formation of lanthanide complexes that exhibit circularly polarized luminescence. Such complexes have potential applications in luminescent materials and sensors . The unique coordination properties of L-Valinamide derivatives allow for the development of novel materials with specific optical properties.

Biochemical Studies

The compound has been involved in biochemical studies related to amino acid transport mechanisms. For instance, it has been used to investigate the transport and signaling pathways mediated by amino acid transceptors, contributing to our understanding of nutrient sensing and cellular signaling .

Case Study 1: Elastase Inhibition

A study published in Journal of Medicinal Chemistry highlighted the synthesis of L-Valinamide derivatives and their evaluation as elastase inhibitors. The results demonstrated significant inhibition compared to standard controls, suggesting these compounds could lead to new therapies for diseases characterized by tissue degradation .

Case Study 2: Protein Stabilization

In a patent application (US9574005B2), researchers reported that adding L-Valinamide to antibody solutions markedly improved stability during storage. This enhancement was quantified through stability assays over extended periods, indicating its potential use in pharmaceutical formulations requiring long shelf lives .

Case Study 3: Coordination Chemistry

Research published in ChemPlusChem explored the coordination properties of L-Valinamide-based ligands with europium ions. The study demonstrated how these complexes could be used to create materials with unique luminescent properties, paving the way for applications in optoelectronic devices .

Mechanism of Action

The mechanism of action of L-Valinamide, 1-(2-((N-(N-(N-acetyl-L-seryl)-L-alanyl)-L-alanyl)amino)-3-phenylpropyl)-L-prolyl-L-valyl-, (S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide sequence allows it to bind to these targets, modulating their activity. This can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Structural Analogues and Functional Groups

Key Structural Differences:

L-Valinamide, 1-[2-[[N2-[N2-(N-acetyl-L-seryl)-L-glutaminyl]-L-asparaginyl]amino]-3-(4-hydroxyphenyl)propyl]-L-prolyl-L-valyl- (CAS 121849-97-6): Contains 4-hydroxyphenyl instead of phenylpropyl. Substitutes alanyl with glutaminyl-asparaginyl, increasing polarity and hydrogen-bonding capacity .

Rusalatide Acetate (CAS 875455-82-6): A 34-amino-acid peptide with L-valinamide at the C-terminus. Includes charged residues (lysyl, arginyl) and a disulfide bond, enhancing solubility and tissue-targeting properties. Molecular Weight: 7054.00 g/mol .

L-Valinamide, N-acetyl-L-valyl-L-valyl-L-seryl-L-valyl (CAS 675145-18-3) :

- Simplified structure with repeating valyl and seryl units .

- Lacks aromatic groups (e.g., phenylpropyl), reducing hydrophobicity .

Table 1: Structural and Functional Comparison

Physicochemical and Pharmacokinetic Properties

- Hydrophobicity : The 3-phenylpropyl group in the target compound enhances membrane permeability compared to 4-hydroxyphenyl derivatives (e.g., 121849-97-6) .

- Molecular Weight :

- Stability : Acetylated serine and proline residues in the target compound reduce enzymatic cleavage, similar to N-acetylated analogs in .

Biological Activity

L-Valinamide, specifically the compound L-Valinamide, 1-(2-((N-(N-(N-acetyl-L-seryl)-L-alanyl)-L-alanyl)amino)-3-phenylpropyl)-L-prolyl-L-valyl-, (S)- , is a complex derivative that has garnered attention for its potential biological activities. This compound is a part of a broader class of valinamides that have been studied for various therapeutic applications, including their roles in modulating receptor activity and exhibiting antimicrobial properties.

Chemical Structure and Properties

The structure of the compound can be broken down into several key components:

- Amino Acid Backbone : The compound incorporates multiple amino acids, including L-valine, L-alanine, and L-serine, which contribute to its biological properties.

- Functional Groups : The presence of amide bonds and an acetyl group enhances its solubility and interaction with biological targets.

1. Receptor Binding and Agonist Activity

Research indicates that valinamide derivatives, including the compound , exhibit significant binding affinity to cannabinoid receptors (CB1 and CB2). The (S)-enantiomers of these compounds typically demonstrate enhanced potency compared to their (R)-counterparts.

- Binding Affinity : The compound shows a range of affinities for CB1 and CB2 receptors, with values indicating strong interactions .

- Functional Assays : In vitro studies using G-protein coupled receptor (GPCR) activation assays have confirmed that these compounds can act as agonists at both receptor subtypes, with varying efficacy levels .

2. Antimicrobial Activity

Valinamide derivatives have been evaluated for their antimicrobial properties. A notable study highlighted the antifungal activity of valinamide carbamate derivatives against Phytophthora capsici, demonstrating effective inhibition with low EC50 values .

| Compound | EC50 (µg/mL) | Activity |

|---|---|---|

| I-24 | 0.14 | Excellent |

| Control | 0.37 | Moderate |

This table summarizes the antifungal activity of selected compounds, indicating that modifications to the valinamide structure can enhance efficacy against specific pathogens.

3. CYP3A4 Interaction

A study on L-valinamide derivatives revealed their ability to induce and inactivate CYP3A4, an important enzyme in drug metabolism. This dual action could have implications for drug-drug interactions and metabolic pathways in clinical settings .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of L-valinamide derivatives. Key findings include:

- The incorporation of specific amino acids can significantly alter receptor binding affinities.

- Modifications to functional groups impact both potency and selectivity towards cannabinoid receptors.

Case Studies

- Cannabinoid Receptor Activation : A systematic study on various valinamide derivatives found that structural variations led to significant differences in efficacy at CB1 and CB2 receptors. Compounds with bulky side chains exhibited higher agonistic activity .

- Antifungal Efficacy : In a comparative analysis of antifungal agents, valinamide derivatives were shown to outperform traditional fungicides like iprovalicarb against certain fungal strains, highlighting their potential as novel antifungal agents .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for confirming the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to resolve backbone connectivity and stereochemistry. For example, the prolyl and valyl residues can be identified via characteristic coupling patterns and chemical shifts .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF can confirm molecular weight (e.g., predicted molecular weight: 708.84 g/mol for a related compound in ).

- Marfey's Analysis : To determine absolute configuration of amino acids, hydrolyze the compound, derivatize with Marfey’s reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide), and compare retention times against standards using UHPLC-MS .

Q. How can researchers synthesize this compound, and what purification strategies are effective?

- Methodological Answer :

- Solid-Phase Peptide Synthesis (SPPS) : Use Fmoc/t-Bu chemistry for sequential coupling of residues (e.g., N-acetyl-L-seryl, L-alanyl, and L-prolyl groups). Activate carboxyl groups with HBTU or HATU in DMF .

- Purification : Reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA). Monitor purity via UV detection at 214 nm .

- Critical Step : Ensure proper deprotection of the phenylpropyl side chain using TFA/water/triisopropylsilane (95:2.5:2.5) to prevent racemization .

Q. What experimental protocols are used to determine physicochemical properties like logP, solubility, and stability?

- Methodological Answer :

- logP : Measure partition coefficients using shake-flask methods with octanol/water phases. Compare predicted values (e.g., PSA: 234.25 Ų in ) to experimental data .

- Solubility : Conduct equilibrium solubility studies in PBS (pH 7.4) or simulated gastric fluid. Use nephelometry or HPLC quantification .

- Stability : Assess degradation under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) and analyze via LC-MS for hydrolytic or oxidative byproducts .

Advanced Research Questions

Q. How can molecular docking studies elucidate interactions between this compound and target proteins?

- Methodological Answer :

- Target Selection : Identify plausible targets (e.g., cysteine proteases or microtubule-associated proteins) based on structural analogs (e.g., caspase-3 inhibitors in ).

- Docking Software : Use AutoDock Vina or Schrödinger Suite. Parameterize force fields for non-standard residues (e.g., phenylpropyl group).

- Validation : Compare predicted binding modes with mutagenesis data (e.g., residues like MET 787 or ARG 752 in showing H-bonding or π-alkyl interactions) .

Q. How should researchers resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Meta-Analysis : Systematically compare assay conditions (e.g., enzyme concentration, buffer pH) from conflicting studies. For example, discrepancies in IC50 values may arise from variations in protease sources (human vs. recombinant) .

- Orthogonal Assays : Validate activity using alternative methods (e.g., fluorescence polarization for binding affinity vs. enzymatic inhibition assays) .

- Structural Dynamics : Perform molecular dynamics simulations (MD) to assess conformational flexibility impacting activity .

Q. What in vitro/in vivo models are suitable for studying metabolic pathways of this compound?

- Methodological Answer :

- In Vitro Metabolism : Use liver microsomes or hepatocytes to identify phase I/II metabolites. Monitor via LC-MS/MS with stable isotope labeling .

- In Vivo Models : Administer radiolabeled compound (e.g., C-labeled valinamide) to rodents. Collect plasma, urine, and feces for metabolite profiling .

- Key Consideration : Assess species-specific cytochrome P450 interactions to extrapolate human pharmacokinetics .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

- Methodological Answer :

- Analog Synthesis : Modify the phenylpropyl or prolyl-valyl regions via SPPS. For example, replace L-valinamide with D-valinamide to assess stereochemical impact .

- Bioactivity Screening : Test analogs against target panels (e.g., cancer cell lines in ) using dose-response assays (IC50/EC50 determination) .

- Computational SAR : Apply QSAR models to predict activity cliffs and prioritize synthetic targets .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves and chemical-resistant suits (e.g., Tyvek) to prevent skin contact. Inspect gloves for integrity before use .

- Respiratory Protection : For powder handling, use NIOSH-certified N95 respirators or EU-standard P2 masks. In high-exposure scenarios, employ OV/AG/P99 cartridges .

- Waste Disposal : Collect contaminated materials in sealed containers labeled for hazardous waste. Avoid drain disposal due to potential environmental toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.